molecular formula C37H42N2O6 B150062 Daurinoline CAS No. 2831-75-6

Daurinoline

Cat. No. B150062
CAS RN: 2831-75-6
M. Wt: 610.7 g/mol
InChI Key: APIHNXDZCYDPTF-FIRIVFDPSA-N
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Description

Daurinoline is a compound that has been studied for its potential anti-HIV properties and effects on cancer cells. It is related to daurichromenic acid, a natural product known for its potent anti-HIV activity. Daurinoline has been shown to suppress the migration and invasion of chemo-resistant human non-small cell lung cancer (NSCLC) cells, potentially by reversing epithelial-mesenchymal transition (EMT) and affecting the Notch-1 signaling pathway. It also appears to sensitize these cells to Taxol, a common chemotherapy drug .

Synthesis Analysis

The synthesis of related compounds such as daurichromenic acid has been achieved through a microwave-assisted tandem condensation and intramolecular S(N)2'-type cyclization, forming the 2H-benzopyran core structure in a highly efficient manner . Additionally, the synthesis of 4-aza-daurinol derivatives, which are structurally related to daurinoline, has been explored to enable rapid structure-activity relationship studies and scalable production of active compounds .

Molecular Structure Analysis

Daurinoline's molecular structure is closely related to that of daurichromenic acid and its derivatives. These compounds typically feature a chromane or chromene core, which is a common structural motif in many natural products with diverse biological activities .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of daurinoline-related compounds include cyclization and cycloaddition processes. For example, the total synthesis of rhododaurichromanic acids A and B and methyl daurichromenic ester involves a formal oxa-[3 + 3] cycloaddition methodology . The biosynthesis of daurichromenic acid, which shares structural similarities with daurinoline, involves an oxidative cyclization reaction catalyzed by daurichromenic acid synthase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of daurinoline are not detailed in the provided papers, the properties of related compounds such as daurichromenic acid have been studied. Daurichromenic acid is a meroterpenoid biosynthesized from grifolic acid, and its synthesis and properties have been explored through combinatorial biosynthesis, resulting in compounds like (+)-5-chlorodaurichromenic acid with enhanced antibacterial activity . The physical and chemical properties of these compounds are influenced by their complex molecular structures, which include multiple rings and functional groups that contribute to their biological activities.

Scientific Research Applications

Microcirculation and Cerebral Protection

Daurinoline shows potential in protecting cerebral microcirculation. A study found that daurinoline could significantly reverse noradrenaline-induced constriction of pial arterioles and venules in mice, suggesting a protective function on the microcirculation of cerebral pia mater, potentially beneficial in relieving cerebral ischemic injury (Y. Lei, 2011).

Cancer Treatment and Sensitization

Daurinoline has shown promise in treating non-small cell lung cancer (NSCLC). It inhibited proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) phenotype of chemo-resistant NSCLC cells, enhancing the anti-tumor effect of Taxol (Dan-dan Li et al., 2019). Another study highlighted its role in suppressing the growth of HCT116 cells with low hematological toxicity compared to etoposide, a clinical anticancer agent (K. Kang et al., 2011).

Vascular Smooth Muscle Relaxation

Research has demonstrated the relaxant effect of daurinoline on vascular smooth muscle. In rabbits, daurinoline showed a significant relaxation effect on basilar artery vascular rings contracted by various agents, suggesting a mechanism related to blocking calcium channels (M. Chen, 2014).

Inhibition of HERG Potassium Channels

Daurinoline inhibits human-ether-a-go-go-related gene (HERG) encoded potassium channels, which might be a molecular mechanism for its reported action potential duration prolongation (J. Zhao et al., 2012).

Suppression of Cancer Metastasis

Daurinol, related to daurinoline, is effective in suppressing cancer metastasis. It inhibits focal adhesion kinase (FAK) signaling pathways in breast and lung cancer, leading to blocked cancer cell migration and invasion (J. Woo et al., 2016).

Cardiovascular Effects

Bisbenzylisoquinoline alkaloids, including dauricine and daurisoline, have shown cardiovascular pharmacological effects, such as antiarrhythmic properties in various experimental models (J. Qian, 2002).

Safety And Hazards

According to the Material Safety Data Sheet, Daurinoline is not classified under physical, health, or environmental hazards . In case of exposure, it is recommended to flush eyes or skin with plenty of water, and to move to fresh air immediately in case of inhalation .

properties

IUPAC Name

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-33(41)34(42-3)21-28(25)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-29-22-37(44-5)36(43-4)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIHNXDZCYDPTF-FIRIVFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daurinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
DD Li, XC Qin, Y Yang, HX Chu, RL Li, L Ma… - Environmental …, 2019 - Elsevier
… Daurinoline could restore the sensitivity of resistant MCF-7/adr and KBv200 cells. Whereas, the effect of daurinoline … In this study, daurinoline was firstly demonstrated that inhibited the …
Number of citations: 9 www.sciencedirect.com
J Zhao, Y Lian, C Lu, L Jing, H Yuan, S Peng - Journal of …, 2012 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: The roots of Menispermum dauricum have been widely used for the treatment of inflammation, allergy and arrhythmia in China for a long …
Number of citations: 30 www.sciencedirect.com
T KAMETANI, S TAKANO, T KOBARI, H IIDA… - Chemical and …, 1968 - jstage.jst.go.jp
… We now report the synthesis of the stereoisomeric mixture of daurinoline by the applica tion of a Ullmann reaction between two tetrahydroisoquinoline derivatives, XII and XIII …
Number of citations: 3 www.jstage.jst.go.jp
NI Lan, XU Xulin, LYU Qing, GUO Lianjun - HERALD OF MEDICINE, 2020 - yydbzz.com
Objective To observe the protective effect and mechanism of daurinoline on oxygen-glucose deprivation(OGD)in rat cortical neurons. Methods Using MTT, flow cytometry, 2, 7'- …
Number of citations: 4 www.yydbzz.com
亀谷哲治, 高野誠一, 小針孝司, 飯田英夫… - Chemical and …, 1968 - jlc.jst.go.jp
… We now report the synthesis of the stereoisomeric mixture of daurinoline by the applica tion of a Ullmann reaction between two tetrahydroisoquinoline derivatives, XII and XIII …
Number of citations: 2 jlc.jst.go.jp
M Chen, H Cui, S Hao, Y LU, L Guo - Herald of Medicine, 2014 - pesquisa.bvsalud.org
… IC50 of daurinoline in methoxamine, 5-HT, KCl and His-treated rabbits was 8.67× 10-5, 1.78… showed that daurinoline was a non-competitive antagonist. Conclusion Daurinoline exerts …
Number of citations: 2 pesquisa.bvsalud.org
M Tomita, Y Okamoto - … : Journal of the Pharmaceutical Society of …, 1965 - europepmc.org
… The structure of a new tertiary phenolic biscoclaurine type alkaloid "daurinoline"] - Abstract - Europe PMC … The structure of a new tertiary phenolic biscoclaurine type …
Number of citations: 8 europepmc.org
H Luo, M Peng, H Ye, L Chen, A Peng, M Tang… - … of Chromatography B, 2010 - Elsevier
This paper describes how distribution ratios were used for prediction of peak elution in analytical high-performance counter-current chromatography (HPCCC) to explore the method for …
Number of citations: 22 www.sciencedirect.com
Y Sugimoto - Medicinal and Aromatic Plants XI, 1999 - Springer
The genus Menispermum (Menispermaceae), a dicotyledonous woody vine, is composed of three species, M. canadense, M. dauricum (Fig. 1) and M. mexicanum (Hotta and …
Number of citations: 2 link.springer.com
X Ji, H Sun, H Zhou, J Xiang, Y Tang… - Nucleic Acid …, 2012 - liebertpub.com
Telomeric DNA and C-myc22 are DNA G-quadruplex (G4)-forming sequences associated with tumorigenesis. Ligands that can facilitate the formation and increase the stabilization of …
Number of citations: 70 www.liebertpub.com

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